2,3-Difluoro-6-methylbenzamide
Overview
Description
2,3-Difluoro-6-methylbenzamide is an organic compound characterized by the presence of two fluorine atoms and a methyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-6-methylbenzamide typically involves the fluorination of a suitable precursor, such as 6-methylbenzamide. One common method is the direct fluorination using fluorine gas under controlled conditions. Another approach involves the use of electrophilic fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide. The reaction is usually carried out in an inert solvent such as acetonitrile or dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from commercially available 6-methylbenzamide. The process includes nitration, reduction, and subsequent fluorination steps. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and specific reaction temperatures .
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-6-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a fluorinated aniline derivative, while oxidation can produce a carboxylic acid .
Scientific Research Applications
2,3-Difluoro-6-methylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound is used in the synthesis of fluorinated polymers and other materials with unique properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-6-methylbenzamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins. This can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Difluorobenzamide
- 3,5-Difluorobenzamide
- 2,3,4-Trifluorobenzamide
Uniqueness
2,3-Difluoro-6-methylbenzamide is unique due to the specific positioning of the fluorine atoms and the methyl group, which confer distinct chemical and physical properties. This makes it particularly useful in applications where precise molecular interactions are required .
Properties
IUPAC Name |
2,3-difluoro-6-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO/c1-4-2-3-5(9)7(10)6(4)8(11)12/h2-3H,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMLCWSWIOGHLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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